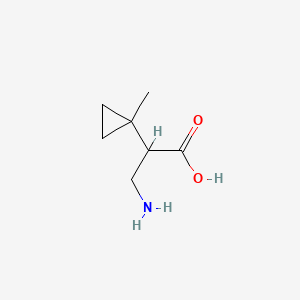
3-Amino-2-(1-methylcyclopropyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-(1-methylcyclopropyl)propanoic acid is an organic compound with the molecular formula C7H13NO2 It is a derivative of propanoic acid, featuring an amino group and a methylcyclopropyl group attached to the propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(1-methylcyclopropyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methylcyclopropylamine with acrylonitrile, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or water, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. Key steps include the purification of intermediates and the final product to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-(1-methylcyclopropyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acids.
Applications De Recherche Scientifique
3-Amino-2-(1-methylcyclopropyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-2-(1-methylcyclopropyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The methylcyclopropyl group may contribute to the compound’s stability and reactivity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
β-Alanine: A naturally occurring beta amino acid with a similar structure but lacking the methylcyclopropyl group.
3-Aminopropanoic acid: Another similar compound with a simpler structure.
Uniqueness
3-Amino-2-(1-methylcyclopropyl)propanoic acid is unique due to the presence of the methylcyclopropyl group, which imparts distinct chemical and physical properties. This structural feature may enhance its stability and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
3-amino-2-(1-methylcyclopropyl)propanoic acid |
InChI |
InChI=1S/C7H13NO2/c1-7(2-3-7)5(4-8)6(9)10/h5H,2-4,8H2,1H3,(H,9,10) |
Clé InChI |
TVUXDVHWSVSEIB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)C(CN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















